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Compound Name: alpha-Fluorocinnamic acid
CAS No.: 350-90-3
Cat. No.: B1332728
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Executive Summary: The Fluorine Effect
In the optimization of cinnamic acid pharmacophores, the
-position represents a critical vector for modulating metabolic stability and potency. While

-cyano-4-hydroxycinnamic acid (4-CIN) remains the historic benchmark for monocarboxylate
transporter (MCT) inhibition,

-fluorocinnamic acid (

-FCA) derivatives offer a distinct advantage: the fluorine atom mimics the steric profile of
hydrogen (Van der Waals radius 1.47 A vs. 1.20 A) while exerting a profound electronic
influence (

= 0.50).
This guide details the synthetic architecture, physicochemical profiling, and therapeutic utility of

-FCA analogs, specifically focusing on their role as bioisosteres in metabolic enzyme inhibition
(PAL) and lactate transport modulation (MCTS).
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Chemical Synthesis & Stereocontrol

The synthesis of

-fluorocinnamic acids presents a stereochemical challenge: controlling the

isomerism of the trisubstituted alkene. The Horner-Wadsworth-Emmons (HWE) reaction is the
superior methodology over classical Perkin or Knoevenagel condensations due to higher
stereoselectivity and milder conditions.

Core Synthetic Pathway (HWE Olefination)

The reaction utilizes triethyl 2-fluoro-2-phosphonoacetate as the fluorinated nucleophile. Unlike
non-fluorinated HWE reagents which typically favor the thermodynamic (

)-isomer, the presence of the

-fluorine can influence the transition state, often requiring specific Lewis acids or base selection
to tune selectivity.
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Figure 1: Stereodivergent synthesis of

-fluorocinnamic acids via HWE olefination. The choice of base and temperature dictates the
E/Z ratio.

Validated Experimental Protocol
Objective: Synthesis of (2)-
-fluoro-4-hydroxycinnamic acid.

Reagents:
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4-Hydroxybenzaldehyde (1.0 eq)

Triethyl 2-fluoro-2-phosphonoacetate (1.2 eq)

DBU (1,8-Diazabicyclo[5.4.0]Jundec-7-ene) (1.5 eq)

Lithium Hydroxide (LiOH)

Solvent: Anhydrous THF

Step-by-Step Methodology:

Phosphonate Activation: In a flame-dried flask under

, dissolve triethyl 2-fluoro-2-phosphonoacetate in anhydrous THF. Cool to 0°C.

o Deprotonation: Add DBU dropwise. The solution will turn slightly yellow, indicating ylide
formation. Stir for 20 min.

o Aldehyde Addition: Add 4-hydroxybenzaldehyde (dissolved in minimal THF) slowly to the
reaction mixture.

o Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC
(Hexane:EtOAc 7:3).

o Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.

» Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at RT for
2 hours. Acidify to pH 2 with 1M HCI. The precipitate is the target acid.

Purification: Recrystallize from Ethanol/Water to obtain the pure crystalline solid.

Physicochemical Profiling: The Alpha-Substitution
Effect
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The introduction of fluorine at the alpha position drastically alters the electronic landscape of
the cinnamic acid scaffold without disrupting binding pocket accommodation.

Table 1: Comparative Properties of Cinnamic Acid Derivatives

Cinnamic Acid (

Property -Fluorocinnamic -Cyanocinnamic
-H) Acid Acid

pKa (COOH) ~4.44 ~3.65 (Est.) ~2.50

LogP 2.13 2.08 1.60

Michael Acceptor Moderate High (Activated) Very High

) - Low High (C-F bond Moderate

Metabolic Stability o N
(Oxidation/Reduct.) strength) (Nucleophilic attack)

Steric Radius ( :

~1.80 A (Linear

1.20 A 1.47 A (

) group)

Key Insight: The pKa shift in

-FCA facilitates ionization at physiological pH (7.4), enhancing solubility while maintaining
lipophilicity (LogP ~2) sufficient for membrane permeability. This balance is critical for drugs
targeting intracellular enzymes like PAL or membrane transporters like MCTs.

Biological Applications & SAR Logic[1][2][3]
Monocarboxylate Transporter (MCT) Inhibition

MCT1 and MCT4 are pivotal in the "Lactate Shuttle" hypothesis, allowing cancer cells to export
glycolytic lactate. While

-cyano-4-hydroxycinnamic acid (4-CIN) is the standard inhibitor, it suffers from non-specific
reactivity (Michael addition to thiols).

e Mechanism:

-FCA analogs bind to the transmembrane channel of MCTs. The
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-fluorine enhances the acidity of the carboxylic acid, strengthening the ionic interaction with
the conserved Arginine residue (Arg145 in MCT1) within the pore.

e Advantage: Unlike the cyano group, the C-F bond is chemically inert to physiological
nucleophiles, reducing off-target toxicity (e.g., glutathione depletion).

Phenylalanine Ammonia-Lyase (PAL) Inhibition
PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[1]
-FCA derivatives act as mechanism-based inhibitors.

e Mechanism: The enzyme attempts to reverse the reaction (Michael addition of ammonia).
The electronegative fluorine destabilizes the carbocation transition state or traps the enzyme

in a non-productive conformation.

e SAR Insight: Ring substitutions (e.g., 4-OH, 3,4-diOH) mimic the substrate specificity, while
the

-F locks the catalytic machinery.
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Figure 2: Structure-Activity Relationship (SAR) map for
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-FCA derivatives.

Future Directions: 18F-PET Imaging Agents

The unique properties of the C-F bond allow for the translation of these analogs into diagnostic
tools. Replacing stable

F with the positron-emitting isotope
F enables the synthesis of PET radiotracers.
e Application:

F-

-fluorocinnamic acid can serve as a metabolic probe to visualize tumors with upregulated
MCT1 expression, offering a non-invasive stratification tool for MCT-inhibitor therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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